molecular formula C6H12O B3048531 (3s)-3-Methylpentanal CAS No. 1730-94-5

(3s)-3-Methylpentanal

Cat. No.: B3048531
CAS No.: 1730-94-5
M. Wt: 100.16 g/mol
InChI Key: YJWJGLQYQJGEEP-LURJTMIESA-N
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Description

(3S)-3-Methylpentanal is an organic compound with the molecular formula C6H12O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3S)-3-Methylpentanal can be synthesized through several methods. One common approach involves the oxidation of (3S)-3-methylpentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydroformylation of 2-methyl-1-butene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methylpentanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to (3S)-3-methylpentanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to (3S)-3-methylpentanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophilic Addition: It can react with nucleophiles like Grignard reagents (RMgX) to form secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under reflux conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Nucleophilic Addition: Grignard reagents in anhydrous ether at low temperatures.

Major Products Formed

    Oxidation: (3S)-3-Methylpentanoic acid.

    Reduction: (3S)-3-Methylpentanol.

    Nucleophilic Addition: Secondary alcohols with various alkyl groups depending on the Grignard reagent used.

Scientific Research Applications

(3S)-3-Methylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific chiral centers.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (3S)-3-Methylpentanal exerts its effects depends on the specific reactions it undergoes. In nucleophilic addition reactions, the carbonyl carbon of the aldehyde group is attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

(3S)-3-Methylpentanal can be compared with other similar compounds, such as:

    (3R)-3-Methylpentanal: The enantiomer of this compound, which has the opposite configuration at the chiral center.

    3-Methylbutanal: A structural isomer with a different arrangement of carbon atoms.

    3-Methylpentanoic acid: The oxidized form of this compound.

The uniqueness of this compound lies in its specific chiral configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or structural isomers.

Properties

IUPAC Name

(3S)-3-methylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWJGLQYQJGEEP-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499754
Record name (3S)-3-Methylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1730-94-5
Record name (3S)-3-Methylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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